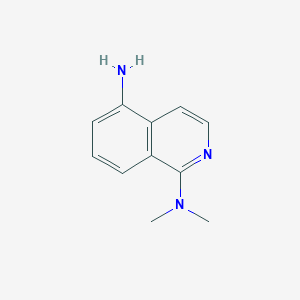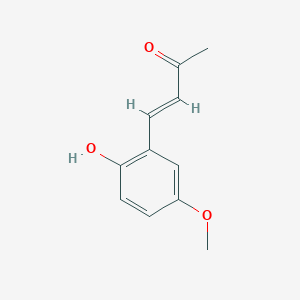
(3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one, also known as curcumin, is a naturally occurring polyphenolic compound found in the rhizome of turmeric (Curcuma longa). Curcumin has been extensively studied for its numerous health benefits, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.
作用機序
The mechanism of action of (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one is complex and involves multiple pathways. Curcumin has been shown to modulate various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. Curcumin also regulates the expression of various genes involved in inflammation, apoptosis, and cell proliferation. Curcumin has been shown to inhibit the activity of various enzymes, including COX-2, LOX, and iNOS. Curcumin also has a direct antioxidant effect by scavenging free radicals.
Biochemical and Physiological Effects:
Curcumin has been shown to have various biochemical and physiological effects. Curcumin has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Curcumin has also been shown to have anti-cancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. Curcumin has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Curcumin has also been shown to improve cardiovascular health by reducing oxidative stress and inflammation in the heart.
実験室実験の利点と制限
Curcumin has several advantages for lab experiments. It is a naturally occurring compound that is readily available and can be easily synthesized. Curcumin has been extensively studied and has a well-established safety profile. However, (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one has some limitations for lab experiments. Curcumin has poor solubility in water, which can limit its bioavailability. Curcumin also has poor stability, which can lead to degradation over time.
将来の方向性
Curcumin research is an active area of research, and there are several future directions for (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one research. One future direction is to develop more effective (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one formulations that improve its bioavailability and stability. Another future direction is to study the effects of (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one in combination with other compounds or drugs to enhance its therapeutic effects. Further research is also needed to understand the mechanism of action of (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one and its effects on various diseases.
合成法
Curcumin can be extracted from turmeric rhizomes by various methods, including Soxhlet extraction, maceration, and steam distillation. However, these methods are time-consuming and may lead to low yields. Chemical synthesis of (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one is an alternative method that can produce high yields of pure (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one. The most commonly used method for synthesizing (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one is the Claisen-Schmidt condensation reaction between acetylacetone and vanillin in the presence of a base catalyst.
科学的研究の応用
Curcumin has been extensively studied for its various health benefits. It has been shown to have anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. Curcumin has been studied in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, cardiovascular disease, and diabetes. Curcumin has also been shown to have antimicrobial and anti-viral properties.
特性
IUPAC Name |
(E)-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)3-4-9-7-10(14-2)5-6-11(9)13/h3-7,13H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLCHCSFSHOAQQ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC(=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=CC(=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2,2-dimethylcyclopropyl)methanone](/img/structure/B2659210.png)
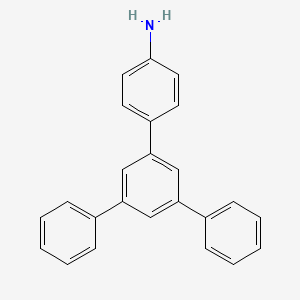
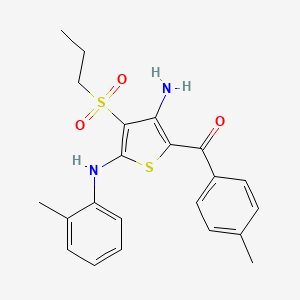
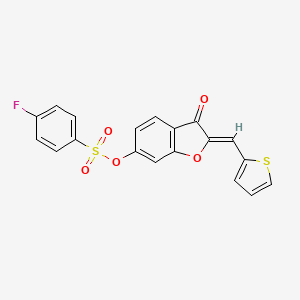
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2659217.png)
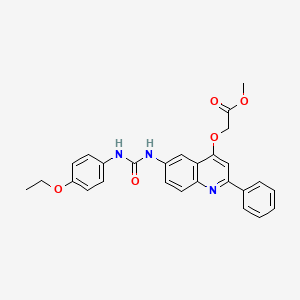
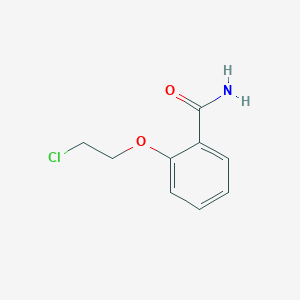
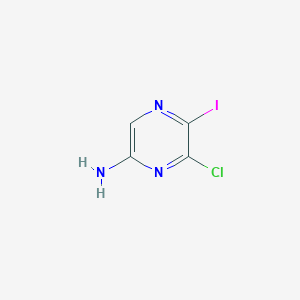
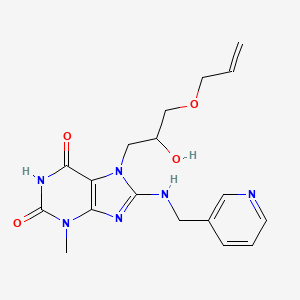
![Ethyl 2-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2659224.png)
![6-Piperazin-1-ylimidazo[1,2-a]pyridine;trihydrochloride](/img/structure/B2659225.png)

